molecular formula C23H24ClN5O2 B4097194 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B4097194
M. Wt: 437.9 g/mol
InChI Key: PLVXJAOFBUVDTF-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some purines are relatively safe to handle, while others can be toxic or carcinogenic .

Future Directions

The study of purines and related compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and biochemistry . Future research may focus on the synthesis of new purine derivatives, the exploration of their properties and reactivity, and the development of new applications for these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as methanol or toluene, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include titanium(III) chloride for reduction, and halogens like chlorine or bromine for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds .

Scientific Research Applications

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-27-20-19(21(30)28(2)23(27)31)29(15-17-10-6-12-18(24)14-17)22(26-20)25-13-7-11-16-8-4-3-5-9-16/h3-6,8-10,12,14H,7,11,13,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVXJAOFBUVDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCC3=CC=CC=C3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-phenylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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